![molecular formula C13H15N3O2 B13273045 (2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B13273045.png)
(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine: is a chemical compound with the molecular formula C13H15N3O2. This compound features a pyridazine ring substituted with a 4-methoxyphenyl group and an ethylamine moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as a diketone or a ketoester.
Substitution with 4-Methoxyphenyl Group: The pyridazine ring is then functionalized with a 4-methoxyphenyl group through electrophilic aromatic substitution reactions.
Attachment of the Ethylamine Moiety: The final step involves the nucleophilic substitution of the pyridazine derivative with an ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Anticancer Activity: The compound has shown promise in inhibiting the proliferation of cancer cells, making it a potential candidate for anticancer drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which can be utilized in the development of new antibiotics.
Industry:
Mechanism of Action
The mechanism of action of (2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . Additionally, it can interfere with DNA synthesis in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with (2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine.
Thiazole Derivatives: Thiazole-based compounds also exhibit diverse biological activities and can be compared in terms of their pharmacological properties.
Uniqueness:
Structural Features: The presence of both a 4-methoxyphenyl group and an ethylamine moiety in this compound distinguishes it from other pyridazine derivatives.
Pharmacological Profile: Its unique combination of anticancer, antimicrobial, and enzyme inhibitory activities sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethanamine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-2-10(3-5-11)12-6-7-13(16-15-12)18-9-8-14/h2-7H,8-9,14H2,1H3 |
InChI Key |
SWPLJKYCWHXHBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


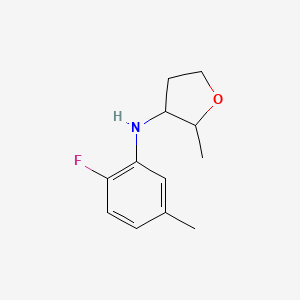
![(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)
![1-(Pentan-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13272986.png)
![2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13273000.png)
![(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13273012.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)
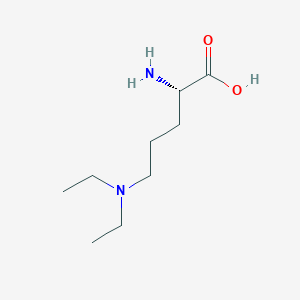
![2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13273030.png)
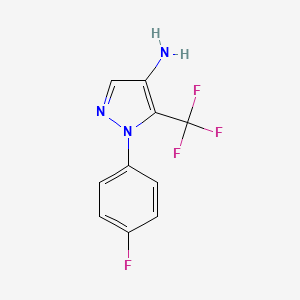
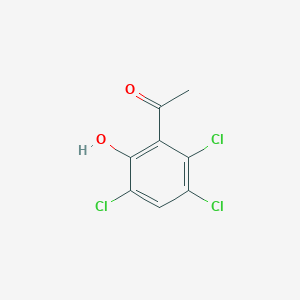
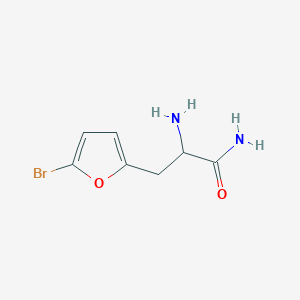
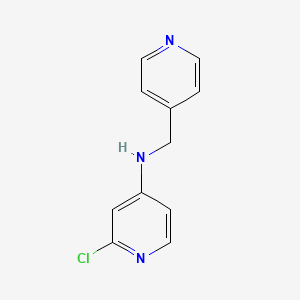
![2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13273080.png)
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
